molecular formula C14H19N5O2S B6435533 N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide CAS No. 2549041-89-4

N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide

Cat. No.: B6435533
CAS No.: 2549041-89-4
M. Wt: 321.40 g/mol
InChI Key: MXMDZBPPJCQAIR-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide is a useful research compound. Its molecular formula is C14H19N5O2S and its molecular weight is 321.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.12594604 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .

Mode of Action

The compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction leads to the inhibition of the kinase, thereby preventing the phosphorylation of downstream proteins and disrupting the signaling pathways that contribute to disease progression .

Biochemical Pathways

The compound affects various biochemical pathways by inhibiting the activity of its kinase targets . These include pathways regulated by tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Pharmacokinetics

The compound’s degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby impacting its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily the result of its inhibitory effect on its kinase targets . By inhibiting these kinases, the compound disrupts the signaling pathways that contribute to disease progression, thereby exerting its therapeutic effects .

Biochemical Analysis

Biochemical Properties

N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By binding to the active site of these kinases, this compound effectively blocks their activity, leading to alterations in downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a programmed cell death mechanism, by activating specific apoptotic pathways and inhibiting survival signals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as kinases and transcription factors. By binding to these targets, the compound can inhibit or activate their function, leading to changes in gene expression and cellular behavior. Additionally, this compound has been shown to modulate enzyme activity, either by direct inhibition or by altering the enzyme’s conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in nucleotide synthesis, leading to reduced availability of nucleotides for DNA and RNA synthesis. Additionally, this compound can affect the activity of metabolic enzymes, altering the balance of metabolic pathways and impacting cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester the compound in specific organelles, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolic processes .

Properties

IUPAC Name

N-methyl-N-[[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-10-16-13-6-15-5-4-12(13)14(17-10)19-8-11(9-19)7-18(2)22(3,20)21/h4-6,11H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMDZBPPJCQAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CC(C3)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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